molecular formula C35H68NaO8P B588344 Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate CAS No. 169051-60-9

Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate

Cat. No.: B588344
CAS No.: 169051-60-9
M. Wt: 670.9 g/mol
InChI Key: BMBWFDPPCSTUSZ-MGDILKBHSA-M
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Description

1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium): is a phosphatidic acid and a human endogenous metabolite. It is a phospholipid containing the long-chain palmitic acid inserted at the sn-1 and sn-2 positions. This compound is used in the generation of micelles, liposomes, and artificial membranes . The sodium salt form of this compound typically has better water solubility and stability compared to its free acid form .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) can be synthesized by reacting palmitic acid with glycerol. The typical method involves first converting palmitic acid to its sodium salt by reacting it with a base such as sodium hydroxide. This sodium salt is then reacted with glycerol to form 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) .

Industrial Production Methods: In industrial settings, the production of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the esterification of glycerol with palmitic acid followed by phosphorylation and neutralization with sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized phospholipids.

    Reduction: Reduction reactions can convert the phosphate group to a phosphite group.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products:

    Oxidation: Oxidized phospholipids.

    Reduction: Phosphite derivatives.

    Substitution: Various substituted phospholipids depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) exerts its effects through its role as a biologically active lipid. It can stimulate a wide range of responses in various cell types, including:

Comparison with Similar Compounds

Uniqueness: 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) is unique due to its specific role in signaling pathways and its ability to form stable micelles and liposomes. Its sodium salt form enhances its solubility and stability, making it more suitable for various applications compared to its free acid form .

Properties

IUPAC Name

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/q;+1/p-1/t33-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBWFDPPCSTUSZ-MGDILKBHSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H68NaO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937581
Record name Sodium 2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

670.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169051-60-9
Record name 1,2-Dipalmitoyl-sn-glycero-3-phosphate, monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169051609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOSODIUM 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB9252N8GT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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